![molecular formula C13H19NO B3333056 N-[(4-tert-butylphenyl)methyl]acetamide CAS No. 942433-35-4](/img/structure/B3333056.png)

N-[(4-tert-butylphenyl)methyl]acetamide

Übersicht

Beschreibung

N-(4-tert-butylbenzyl)acetamide is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It belongs to the class of N-tert-butyl amides, which are commonly found in various drugs. Notably, it appears in medications such as finasteride , used for treating benign prostatic hyperplasia, nelfinavir , a protease inhibitor in HIV treatment, and CPI-1189 , which exhibits antioxidant properties and may serve as a neuroprotective therapy for HIV-associated central nervous system (CNS) disease .

Synthesis Analysis

- Condensation of Carboxylic Acids with Tert-Butyl Amines : This classic approach involves reacting carboxylic acids with tert-butyl amines .

- Oxidative Amidation of Alcohols : Another method involves the oxidative amidation of alcohols .

- Amidation of Aryl Halides : N-tert-butyl amides can also be obtained via the amidation of aryl halides .

- Ritter Reaction : The Ritter reaction, which utilizes nitriles, has been employed for their synthesis .

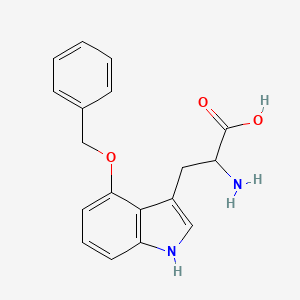

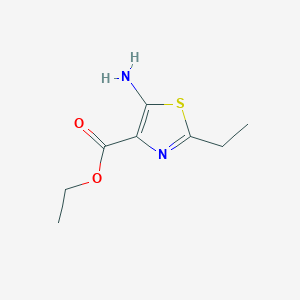

Molecular Structure Analysis

The molecular structure of N-(4-tert-butylbenzyl)acetamide consists of a benzyl group substituted at the para position with a tert-butyl group. The acetamide functional group is attached to the benzyl moiety. The compound’s chemical formula is C₁₃H₁₉NO .

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonding Patterns

N-(4-tert-butylbenzyl)acetamide and its derivatives demonstrate interesting hydrogen-bonding patterns in crystal structures. A study explored these patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. These patterns are significant for understanding molecular interactions and are potentially relevant in designing materials with specific crystal structures (López et al., 2010).

Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a close relative of N-(4-tert-butylbenzyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. A study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, revealing important insights for antimalarial drug development (Magadum & Yadav, 2018).

Neurodegenerative Disease Treatment

N-(4-tert-butylbenzyl)acetamide derivatives have been synthesized and studied for their potential as multifunctional agents in the treatment of neurodegenerative diseases. These compounds show promising inhibitory activity against enzymes like acetylcholinesterase and antioxidant properties, making them candidates for further exploration in this field (Makhaeva et al., 2016).

Functional Group in Pharmaceuticals

The acetamide moiety, a part of N-(4-tert-butylbenzyl)acetamide, is a common functional group in many natural and pharmaceutical products. A study reported new reagents for the transformation of this moiety, highlighting its importance in pharmaceutical chemistry (Sakai et al., 2022).

Anion Binding Studies

Research on p-tert-butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide and N,N-diethylacetamide fragments showed their ability to bind anionic guests. This is crucial for the development of selective receptors for ions, which has applications in sensing andseparation technologies (Vavilova & Stoikov, 2017).

Chromogenic Indicator for Anion Reporting

N-substituted oxoporphyrinogens, including derivatives of N-(4-tert-butylbenzyl)acetamide, have been studied as chromogenic indicators for anion detection. These compounds can bind various anions and have potential applications in selective tests for anions, which is important in environmental monitoring and analytical chemistry (Hill et al., 2006).

Protection for Cysteine and Selenocysteine

In peptide synthesis, protecting groups are vital. The p-nitrobenzyl group, related to N-(4-tert-butylbenzyl)acetamide, was evaluated as a more stable alternative to the acetamidomethyl group for protecting cysteine and selenocysteine. This finding is significant for improving the synthesis of peptides, which are crucial in drug development and biological studies (Muttenthaler et al., 2010).

Partial Oxidation in Catalysis

A study on the partial oxidation of 4-tert-butyltoluene, closely related to N-(4-tert-butylbenzyl)acetamide, explored its transformation to 4-tert-butylbenzaldehyde. This research provides insights into selective oxidation processes, which are crucial in industrial chemistry for producing fine chemicals and intermediates (van de Water et al., 2007).

Diverging Chemoselective Reactions

Investigations into the chemoselective reactions of amide rotamers of compounds related to N-(4-tert-butylbenzyl)acetamide revealed their potential in organic synthesis. This research could have implications for designing reactions with specific outcomes, valuable in pharmaceutical synthesis (Li & Curran, 2010).

Eigenschaften

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(15)14-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFENQURRLUFKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3332974.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)

![[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid](/img/structure/B3333038.png)

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride](/img/structure/B3333077.png)